molecular formula C6H3F2N3 B2398268 2-Azido-1,4-difluorobenzene CAS No. 123330-50-7

2-Azido-1,4-difluorobenzene

Cat. No. B2398268
CAS RN: 123330-50-7
M. Wt: 155.108
InChI Key: XXSCFNZDTNYIEG-UHFFFAOYSA-N
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Description

2-Azido-1,4-difluorobenzene, also known as ADIBF, is a complex organic compound with unique physical and chemical properties. It is used in various chemical reactions, particularly in the synthesis of other compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base is important in the diazo-transfer reaction . Another method involves the cationic ring-opening polymerization of 2,2,3,3,4,4,5,5,5-nonafluoropentyloxirane, followed by end-group modification of the terminal hydroxyl groups into azides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of azide and difluorobenzene groups. The azide group is versatile and can be used for site-specific labeling and functionalization of RNA to probe its biology . The difluorobenzene group contributes to the unique physical and chemical properties of the compound.


Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it is used in the synthesis of RNA with internal 2′-azido modifications . It is also involved in the diazo-transfer reaction using ADMP .


Physical And Chemical Properties Analysis

This compound is a complex organic compound with unique physical and chemical properties. It is safe and stable crystalline . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Intermolecular Insertion Reactions : A study by Banks and Madany (1985) demonstrated the thermolysis of various perfluoroazidobenzenes in the presence of 1,3,5-trimethylbenzene, resulting in the formation of diarylamines through nitrene insertions at nuclear C-H bonds. This research indicates the potential of 2-Azido-1,4-difluorobenzene in facilitating intermolecular insertion reactions (Banks & Madany, 1985).

  • Synthesis of Triazole Derivatives : Negrón-Silva et al. (2013) synthesized various 1,4-disubstituted 1,2,3-triazoles using azides, including 1-(azidomethyl)-4-fluorobenzene, demonstrating the utility of azide derivatives, closely related to this compound, in the synthesis of potentially corrosion-inhibiting compounds (Negrón-Silva et al., 2013).

  • Thermal Decomposition Studies : L'abbé et al. (1994) investigated the thermal decomposition rates of various aromatic azides, including 2-methoxyazidobenzene. These findings contribute to understanding the stability and reactivity of this compound under thermal conditions (L'abbé et al., 1994).

  • Crystalline-State Photoreaction Studies : Takayama et al. (2003) conducted a study on the crystalline-state photoreaction of 1-azido-2-nitrobenzene, providing insights into the photoreactivity of azido compounds, which is relevant for understanding the behavior of this compound in similar conditions (Takayama et al., 2003).

Materials Science and Polymer Chemistry

  • Polymer Modification : Noy et al. (2019) demonstrated the postpolymerization modification of polymers using sodium azide, resulting in azido-functional polymers from pentafluorobenzyl methacrylate. This research highlights the potential application of this compound in polymer chemistry for the development of functional materials (Noy et al., 2019).

  • Biodegradation Studies of Difluorobenzenes : Moreira et al. (2009) investigated the biodegradation of difluorobenzenes, compounds similar to this compound, to understand their environmental impact and potential for microbial degradation. This research is relevant for assessing the environmental safety of this compound (Moreira et al., 2009).

Mechanism of Action

properties

IUPAC Name

2-azido-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2N3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSCFNZDTNYIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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